Superior Maximal PKC Activation vs. Phorbol-12,13-Dibutyrate (PDBu) Across Multiple PKC Isoforms
In a comparative analysis of PKC subtype activation using baculovirus-expressed human PKC isoforms, TPA (100 nM) consistently elicited higher maximal kinase activity than the structurally related analog PDBu (100 nM) across all tested subtypes (α, γ, δ, ϵ, ζ, and η). Activation of PKC-α by bryostatin-1 reached only 50% of the TPA response [1].
| Evidence Dimension | Maximal PKC kinase activity stimulation |
|---|---|
| Target Compound Data | TPA (100 nM): most efficient activator across PKC subtypes α, γ, δ, ϵ, ζ, η |
| Comparator Or Baseline | PDBu (100 nM): less effective than TPA across all subtypes; Bryostatin-1 (100 nM): 50% of TPA response on PKC-α |
| Quantified Difference | TPA > PDBu (subtype-dependent); TPA response on PKC-α = 2× bryostatin-1 response |
| Conditions | In vitro kinase assay; baculovirus-expressed human PKC isoforms; phospholipid-dependent activation |
Why This Matters
This quantitative superiority ensures maximum assay window and signal-to-noise ratio in PKC activation experiments, reducing the risk of false negatives when screening for PKC-dependent effects.
- [1] Geiges, D., et al. (1997). Activation of protein kinase C subtypes α, γ, δ, ϵ, ζ, and η by tumor-promoting and nontumor-promoting agents. Biochemical Pharmacology, 53(6), 865–875. https://doi.org/10.1016/S0006-2952(96)00879-9 View Source
